2,4-Difluoro-3-(pyridin-3-yl)aniline
Description
2,4-Difluoro-3-(pyridin-3-yl)aniline is a substituted aniline derivative featuring a pyridine ring at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. The molecular formula is estimated as C₁₁H₈F₂N₂, with a molecular weight of ~206.19 g/mol. This compound is hypothesized to exhibit strong ligand properties for transition metals and catalytic applications, similar to its mono-fluoro analog, 4-Fluoro-3-(pyridin-3-yl)aniline .
Properties
CAS No. |
100325-56-2 |
|---|---|
Molecular Formula |
C11H8F2N2 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,4-difluoro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H8F2N2/c12-8-3-4-9(14)11(13)10(8)7-2-1-5-15-6-7/h1-6H,14H2 |
InChI Key |
IKTAOXFPYOQGQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2F)N)F |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,4-Difluoro-3-(pyridin-3-yl)aniline and related compounds:
Key Comparative Insights:
Electronic Effects: Fluorine substituents (2,4-diF) in the target compound increase electronegativity compared to the mono-fluoro analog . This enhances hydrogen-bonding capacity and may improve pharmacokinetic properties. The trifluoromethyl group in 2,4-Difluoro-3-(trifluoromethyl)aniline introduces stronger electron-withdrawing effects, increasing lipophilicity but reducing nucleophilicity compared to the pyridinyl group .
Steric and Functional Group Influence :
- The pyridin-3-yl group in the target compound promotes π-π interactions and metal coordination, whereas the pyridin-2-yl group in S13 alters binding geometry due to positional isomerism .
- Nitro groups in 2,4-dinitro-N-[(pyridin-3-yl)methyl]aniline drastically reduce amine basicity, making it less reactive in nucleophilic substitutions compared to fluorine-substituted analogs .
Biological Relevance: S13 and related imidazopyridines demonstrate antiparasitic activity, suggesting that fluorine and pyridinyl substitutions in the target compound could enhance target affinity in therapeutic contexts .
Synthetic Considerations :
- Suzuki coupling (as used for 2-(pyridin-3-yl)aniline in ) could be adapted for synthesizing the target compound, with additional fluorination steps requiring regioselective control.
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